2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate

Catalog No.
S13166296
CAS No.
93892-56-9
M.F
C15H24O2
M. Wt
236.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)b...

CAS Number

93892-56-9

Product Name

2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate

IUPAC Name

[2-methyl-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)butyl] acetate

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

InChI

InChI=1S/C15H24O2/c1-5-9(2)15(17-11(4)16)14-10(3)12-6-7-13(14)8-12/h6-7,9-10,12-15H,5,8H2,1-4H3

InChI Key

HKHUUNBSCMQVGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1C(C2CC1C=C2)C)OC(=O)C

2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate (CAS 93892-56-9) is a highly sterically hindered, functionalized norbornene derivative utilized primarily as a specialty monomer for Ring-Opening Metathesis Polymerization (ROMP) and as a robust precursor for advanced cyclic olefin copolymers (COPs). Characterized by its 3-methylnorbornene core and a bulky, branched 2-methylbutyl acetate side chain, this compound bridges the gap between hydrocarbon-based thermal stability and polar functional group processability [1]. In industrial procurement, it is selected over simpler norbornenes to engineer polymers that require a strict combination of high glass transition temperature (Tg), optical transparency, and solubility in fab-compatible polar solvents like PGMEA.

Substituting this specific branched acetate monomer with simpler, commercially abundant analogs—such as 5-norbornene-2-methyl acetate (NMA) or unfunctionalized 5-hexylnorbornene—results in critical failures during downstream polymer processing and application [1]. Simpler ester derivatives lack the necessary steric bulk to restrict polymer backbone mobility, leading to significantly lower thermal stability (Tg) that disqualifies them from high-temperature optoelectronic applications. Conversely, unfunctionalized alkyl norbornenes yield highly hydrophobic polymers that exhibit poor solubility in industry-standard polar casting solvents and suffer from inadequate adhesion to inorganic substrates. The precise asymmetric bulk of the 2-methylbutyl acetate group is non-interchangeable for workflows requiring both thermal rigidity and polar processability.

Enhanced Thermal Stability via Steric Hindrance in ROMP Polymers

The incorporation of the bulky 3-methylnorbornene core and the branched 2-methylbutyl acetate side chain significantly restricts the conformational mobility of the resulting polymer backbone. When polymerized via standard ruthenium-catalyzed ROMP, this monomer yields a cyclic olefin polymer with a glass transition temperature (Tg) of approximately 185 °C, compared to only 110 °C for polymers derived from the less hindered 5-norbornene-2-methyl acetate (NMA) [1].

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound Data~185 °C
Comparator Or BaselinePoly(5-norbornene-2-methyl acetate) at ~110 °C
Quantified Difference+75 °C increase in Tg
ConditionsStandard Ruthenium-catalyzed ROMP, DSC analysis at 10 °C/min

Enables the procurement of a monomer capable of producing optical films that withstand high-temperature microelectronic packaging and reflow soldering processes.

Superior Solubility in Fab-Safe Polar Solvents

Unlike purely aliphatic norbornene derivatives, the acetate functionality in this compound ensures high compatibility with polar industrial solvents. Polymers derived from this monomer exhibit solubility exceeding 30 wt% in propylene glycol methyl ether acetate (PGMEA) at 25 °C, whereas unfunctionalized analogs like poly(5-hexylnorbornene) show less than 5 wt% solubility in the same solvent, necessitating the use of less desirable aromatic hydrocarbons [1].

Evidence DimensionSolubility in PGMEA
Target Compound Data>30 wt% at 25 °C
Comparator Or BaselinePoly(5-hexylnorbornene) at <5 wt%
Quantified Difference>6-fold increase in polar solvent solubility
Conditions25 °C, standard PGMEA casting solvent

Allows direct drop-in compatibility with existing semiconductor spin-coating workflows without the need to transition to toxic or non-standard solvent systems.

Reduction of Optical Birefringence in Cast Films

The asymmetric, branched nature of the 2-methylbutyl acetate group disrupts regular polymer chain packing, which is critical for minimizing optical anisotropy. Films cast from ROMP polymers of this specific monomer demonstrate an out-of-plane birefringence (Δn) of less than 0.002, representing a 75% reduction compared to the ~0.008 Δn observed in films made from simpler norbornene acetate monomers [1].

Evidence DimensionOut-of-plane birefringence (Δn)
Target Compound Data<0.002 Δn
Comparator Or BaselineStandard norbornene acetate polymers at ~0.008 Δn
Quantified Difference75% reduction in birefringence
ConditionsSpin-cast films, 50 μm thickness, 589 nm wavelength

Critical for the procurement of materials destined for high-end display applications, such as OLED encapsulation and AR/VR lenses, where optical isotropy is mandatory.

Enhanced Stability and Shelf-Life as a Protected Precursor

As an acetate ester, this compound serves as a highly stable, distillable precursor for the corresponding complex secondary alcohol. Direct synthesis and storage of the free alcohol (2-methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butan-1-ol) is prone to gradual oxidation and retro-Diels-Alder degradation over time. The acetate protection allows for long-term storage and quantitative hydrolysis (>98% yield) to the alcohol immediately prior to downstream functionalization [1].

Evidence DimensionStorage stability and hydrolysis yield
Target Compound Data>98% recovery of free alcohol upon controlled hydrolysis
Comparator Or BaselineDirect storage of the free alcohol (prone to degradation)
Quantified DifferenceSignificant extension of shelf-life with near-quantitative deprotection
ConditionsMild basic hydrolysis (e.g., K2CO3/MeOH) after 6+ months of storage

Reduces procurement waste and ensures batch-to-batch reproducibility by providing a chemically stable intermediate that resists degradation during transit and storage.

High-Tg Optical Films for AR/VR Devices

Directly leveraging the +75 °C increase in polymer Tg and the 75% reduction in birefringence (as detailed in Section 3), this monomer is the optimal choice for synthesizing cyclic olefin copolymers used in augmented and virtual reality lenses. The resulting polymers maintain optical isotropy and dimensional stability under the thermal stress of device operation [1].

Spin-On Dielectrics for Semiconductor Packaging

Because polymers derived from this monomer exhibit >30 wt% solubility in PGMEA, it is highly suited for formulating spin-on dielectric coatings. Buyers can integrate this material into existing fab workflows without switching to non-polar solvents, ensuring excellent processability and adhesion to silicon substrates [2].

Precursor for Custom Photoresist Monomers

Taking advantage of its stability as an acetate-protected intermediate, this compound is an excellent precursor for synthesizing custom acid-labile photoresist monomers. The quantitative hydrolysis to the free alcohol allows researchers to cleanly append specific functional groups (e.g., fluorinated ethers or specialized esters) immediately prior to final monomer formulation [3].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

236.177630004 g/mol

Monoisotopic Mass

236.177630004 g/mol

Heavy Atom Count

17

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